6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers synthesizing oxazino-fused fluoroquinolones face inconsistent yields when using mono-substituted benzoxazinone analogs. This 6-chloro-8-nitro derivative resolves this through quantified orthogonal reactivity: • 92% nitro reduction yield enables efficient amine formation for tricyclic antibiotic cores (ofloxacin/levofloxacin pathway). • 120% higher PSA (84.15 Ų) vs. mono-chloro analogs supports CNS-sparing drug design. • Orthogonal Cl/NO2 groups allow sequential derivatization: reduce nitro first, then Pd-catalyzed cross-coupling at 6-position. The 98% purity grade ensures reproducible stoichiometry in multi-step syntheses.

Molecular Formula C8H5ClN2O4
Molecular Weight 228.59 g/mol
CAS No. 870064-73-6
Cat. No. B1314544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one
CAS870064-73-6
Molecular FormulaC8H5ClN2O4
Molecular Weight228.59 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H5ClN2O4/c9-4-1-5-8(6(2-4)11(13)14)15-3-7(12)10-5/h1-2H,3H2,(H,10,12)
InChIKeyPHVYJBIAHFOQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one (CAS 870064-73-6) – Core Heterocyclic Scaffold for Targeted Pharmaceutical Synthesis


6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one (CAS 870064-73-6) is a synthetic heterocyclic compound belonging to the benzo[1,4]oxazine class, with the molecular formula C₈H₅ClN₂O₄ and a molecular weight of 228.59 g/mol [1]. This scaffold features a distinctive dual substitution pattern—a chlorine atom at the 6-position and a nitro group at the 8-position—on the benzoxazinone core, which imparts specific physicochemical properties and establishes its primary utility as a versatile intermediate in medicinal chemistry, particularly for constructing more complex bioactive molecules such as fluoroquinolone antibiotics .

Why Generic Substitution of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one (CAS 870064-73-6) is Not Advisable


The precise 6-chloro-8-nitro substitution pattern on the 4H-benzo[1,4]oxazin-3-one scaffold is not arbitrary; it dictates the molecule's physicochemical profile, synthetic reactivity, and ultimate application. Simply replacing this compound with a mono-substituted analog (e.g., 6-chloro-4H-benzo[1,4]oxazin-3-one) or a regioisomer would fundamentally alter key parameters such as polar surface area and lipophilicity, leading to divergent behavior in downstream reactions and potentially compromising the viability of an entire synthetic route. The following evidence demonstrates where this specific compound provides quantifiable differentiation that is meaningful for scientific selection [1].

Quantifiable Differentiation of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one (CAS 870064-73-6) Against Key Analogs


Evidence Item 1: Physicochemical Profile Differentiation via Dual Substitution

The presence of both chloro and nitro groups significantly alters key drug-likeness parameters compared to the mono-chloro analog 6-chloro-4H-benzo[1,4]oxazin-3-one (CAS 7652-29-1). The target compound exhibits a lower computed lipophilicity (XLogP3-AA) of 1.3 versus 1.5 for the mono-chloro analog [1][2]. More critically, the polar surface area (PSA) is increased from approximately 38.3 Ų (for the analog lacking a nitro group) to 84.15 Ų for the target compound [1]. This difference represents a 120% increase in PSA, which is a major determinant of a molecule's ability to cross biological membranes, including the blood-brain barrier.

Medicinal Chemistry Physicochemical Properties Drug Design

Evidence Item 2: Synthetic Utility – High-Yield Nitro Reduction for Downstream Functionalization

The 8-nitro group of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one serves as a key synthetic handle for further diversification. Under optimized catalytic hydrogenation conditions (H₂, Pd/C, THF, 35 °C, 4 h), the nitro group is selectively reduced to the corresponding 8-amino derivative with a high isolated yield of 92% . This performance is quantitatively superior to the 81% yield reported for the electrochemical reduction of a related class of nitroarenes to benzoxazinones, highlighting the efficiency of this specific substrate under these catalytic conditions [1].

Organic Synthesis Process Chemistry Catalytic Hydrogenation

Evidence Item 3: Commercial Purity – 98% HPLC Grade Ensures Precise Stoichiometry

For research and development applications requiring high precision, the availability of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one in 98% purity (HPLC) provides a quantifiable advantage over more common 95% purity grades . While 95% purity is standard for many research chemicals (e.g., from AKSci ), the 98% specification reduces the level of unknown impurities by 60% (from up to 5% total impurities down to ≤2%), thereby decreasing the risk of side reactions or inaccurate stoichiometric calculations in sensitive synthetic sequences.

Chemical Procurement Quality Control Analytical Chemistry

Evidence Item 4: Orthogonal Reactivity – Chloro and Nitro Groups Enable Sequential Diversification

The unique 6-chloro-8-nitro substitution pattern provides two orthogonal reactive centers on the benzoxazinone core. The nitro group can be selectively reduced to an amine (as evidenced in Item 2), while the chloro substituent remains intact under these reductive conditions, allowing for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . In contrast, a mono-substituted analog like 6-chloro-4H-benzo[1,4]oxazin-3-one (lacking a nitro group) or 8-nitro-4H-benzo[1,4]oxazin-3-one (lacking a chloro group) offers only a single point of diversification, severely limiting the accessible chemical space for structure-activity relationship (SAR) studies [1].

Synthetic Methodology Medicinal Chemistry Structure-Activity Relationship

Optimal Application Scenarios for 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one (CAS 870064-73-6) Based on Differentiated Evidence


Scenario 1: Synthesis of Oxazino-Fused Fluoroquinolone Antibiotics

This compound serves as a key intermediate in the synthesis of oxazino-fused fluoroquinolones such as ofloxacin and levofloxacin . The evidence of high-yield nitro reduction (92%) directly supports its use in this context, as the subsequent amine is a crucial precursor for constructing the tricyclic core of these antibiotics. The orthogonal reactivity (chloro and nitro groups) allows for the sequential building of the complex heterocyclic framework required for potent antimicrobial activity.

Scenario 2: Construction of Diverse 6,8-Disubstituted Benzoxazinone Libraries for SAR Studies

The quantified orthogonal reactivity (Evidence Item 4) makes this compound an ideal starting point for generating chemical libraries. Researchers can first reduce the nitro group to an amine (92% yield) for one set of derivatizations (e.g., amide or sulfonamide formation), and subsequently utilize the 6-chloro group for palladium-catalyzed cross-coupling reactions, efficiently exploring chemical space around the 6- and 8-positions simultaneously .

Scenario 3: Development of CNS-Sparing Drug Candidates

For projects where minimizing blood-brain barrier penetration is a design goal, the 120% higher polar surface area (84.15 Ų) of this compound compared to its mono-chloro analog (Evidence Item 1) offers a quantifiable advantage. This property suggests that final compounds derived from this intermediate may have a lower propensity for CNS exposure, which is a critical consideration in developing drugs for peripheral targets to avoid neurological side effects [1].

Scenario 4: High-Reproducibility Academic and Industrial Research

For applications where precise stoichiometry is paramount—such as kinetic studies, high-throughput screening, or multi-step synthesis with expensive reagents—procuring the 98% purity grade (Evidence Item 3) is essential. The 60% reduction in potential impurities compared to a standard 95% grade minimizes the risk of off-target reactivity and ensures that experimental outcomes can be directly attributed to the intended reaction pathway .

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